molecular formula C11H15NO B181026 N-ethyl-3-phenylpropanamide CAS No. 81256-39-5

N-ethyl-3-phenylpropanamide

Cat. No.: B181026
CAS No.: 81256-39-5
M. Wt: 177.24 g/mol
InChI Key: CUZZVRKUMNZZAY-UHFFFAOYSA-N
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Description

N-ethyl-3-phenylpropanamide is an organic compound with the molecular formula C11H15NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its unique structural features, which include an ethyl group attached to the nitrogen atom and a phenyl group attached to the third carbon of the propanamide chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-3-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of 3-phenylpropanoic acid with ethylamine in the presence of a coupling reagent such as ethyl chloroformate and triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

Scientific Research Applications

N-ethyl-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-ethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-ethylacetamide
  • N-methyl-3-phenylpropanamide
  • N-ethylcinnamamide

Comparison: N-ethyl-3-phenylpropanamide is unique due to its specific structural features, such as the ethyl group on the nitrogen and the phenyl group on the third carbon. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

N-ethyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-12-11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZZVRKUMNZZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403546
Record name N-ethyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81256-39-5
Record name N-ethyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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